N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-1-ium-3-yl]-4-methoxybenzenecarboximidate
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Overview
Description
N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-1-ium-3-yl]-4-methoxybenzenecarboximidate is a complex organic compound that features a quinoxaline core, a pyridinium ion, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-1-ium-3-yl]-4-methoxybenzenecarboximidate typically involves multiple steps, starting with the formation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and cyclization steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-1-ium-3-yl]-4-methoxybenzenecarboximidate can undergo various chemical reactions, including:
Oxidation: The quinoxaline core can be oxidized to form quinoxaline N-oxides.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, pyridine derivatives, and substituted benzenesulfonamides .
Scientific Research Applications
N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-1-ium-3-yl]-4-methoxybenzenecarboximidate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as antimicrobial or anticancer activity.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-1-ium-3-yl]-4-methoxybenzenecarboximidate likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinoxaline core and pyridinium ion can interact with nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function. The benzenesulfonamide group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog with a similar core structure.
Pyridinium derivatives: Compounds with a pyridinium ion but lacking the quinoxaline core.
Benzenesulfonamides: Compounds with a benzenesulfonamide group but different core structures.
Uniqueness
N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-1-ium-3-yl]-4-methoxybenzenecarboximidate is unique due to its combination of a quinoxaline core, a pyridinium ion, and a benzenesulfonamide group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
4831-30-5 |
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Molecular Formula |
C27H21N5O4S |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-1-ium-3-yl]-4-methoxybenzenecarboximidate |
InChI |
InChI=1S/C27H21N5O4S/c1-36-21-15-13-19(14-16-21)27(33)28-20-8-7-17-32(18-20)26-25(29-23-11-5-6-12-24(23)30-26)31-37(34,35)22-9-3-2-4-10-22/h2-18H,1H3,(H-,28,29,31,33) |
InChI Key |
IGIVLGKQXTZJCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NC2=C[N+](=CC=C2)C3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CC=C5)[O-] |
Origin of Product |
United States |
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